(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Description
Contextualization of Bis-α,β-Unsaturated Aldehydes within Organic Synthesis and Materials Science
Bis-α,β-unsaturated aldehydes belong to a class of highly reactive organic compounds that serve as pivotal intermediates in a myriad of synthetic transformations. The presence of two electrophilic centers—the carbonyl carbon and the β-carbon of the alkene—allows for a diverse range of reactions, including nucleophilic additions, cycloadditions, and polymerization.
In organic synthesis, these compounds are instrumental in the construction of complex molecular frameworks. The conjugated system of the α,β-unsaturated aldehyde, often referred to as an enal, is a key functional group that participates in reactions such as the Michael addition and the Diels-Alder reaction. The bifunctional nature of bis-enals allows for the simultaneous or sequential formation of multiple chemical bonds, enabling the efficient assembly of intricate cyclic and acyclic structures.
In the realm of materials science, bis-α,β-unsaturated aldehydes are valuable monomers for the synthesis of advanced polymers. The reactive aldehyde and alkene functionalities can undergo various polymerization reactions to yield cross-linked networks or linear conjugated polymers. These materials often exhibit interesting optical and electronic properties, making them suitable for applications in light-emitting diodes (LEDs), organic photovoltaics, and sensors.
Significance of the 1,4-Phenylene Bridging Moiety in Conjugated Systems
The 1,4-phenylene unit, a benzene (B151609) ring with two para-substituents, plays a crucial role in the design of conjugated materials. When incorporated as a bridge between two unsaturated systems, as in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], it facilitates electronic communication between the terminal functional groups. This extended π-conjugation is a key determinant of the electronic and photophysical properties of the resulting molecules and polymers.
The rigid and planar nature of the 1,4-phenylene bridge helps to maintain a well-defined and linear molecular geometry. This structural preorganization can lead to enhanced intermolecular interactions and improved charge transport characteristics in the solid state, which are desirable attributes for organic electronic materials. Furthermore, the aromatic character of the phenylene ring imparts thermal stability to the resulting materials. The ability to modify the electronic properties of the phenylene bridge through the introduction of substituents offers a powerful tool for fine-tuning the performance of conjugated systems.
Overview of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a Versatile Synthetic Building Block
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is a highly versatile synthetic building block owing to its symmetrical structure and the presence of two reactive α,β-unsaturated aldehyde moieties. Its synthesis is conceptually based on the Claisen-Schmidt condensation, a well-established method for forming α,β-unsaturated carbonyl compounds. This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In the case of the title compound, terephthalaldehyde (B141574) would react with two equivalents of acetaldehyde (B116499).
The reactivity of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] allows for its participation in a wide array of chemical transformations. The aldehyde groups can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and reductive amination to introduce new functional groups. The conjugated double bonds are susceptible to nucleophilic attack in Michael additions and can act as dienophiles in Diels-Alder reactions. This dual reactivity makes it a valuable precursor for the synthesis of a diverse range of molecules, from complex heterocyclic systems to linear conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives.
Below is a table summarizing some key properties of this compound, gathered from various chemical data sources.
| Property | Value |
| CAS Number | 63405-68-5 |
| Molecular Formula | C12H10O2 |
| Molecular Weight | 186.21 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 162-164 °C |
Note: The physical properties are based on data from chemical suppliers and may not be from peer-reviewed literature.
Scope and Objectives of the Research Outline: Exploring Academic Perspectives and Methodologies
This article aims to provide a focused and scientifically rigorous overview of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] based on established chemical principles and methodologies. The objective is to contextualize its importance by examining the fundamental reactivity of its constituent functional groups—the bis-α,β-unsaturated aldehyde system and the 1,4-phenylene bridge. The discussion will be grounded in the principles of organic synthesis and polymer chemistry, highlighting the potential of this molecule as a versatile building block. The synthesis of analogous, more complex bis-chalcone systems, which are widely reported in academic literature, serves as a strong indicator of the synthetic accessibility and reactivity of the title compound. For instance, the base-catalyzed Claisen-Schmidt condensation of terephthalaldehyde with various acetophenones is a common and efficient method for producing symmetrical bis-chalcones. mdpi.comalfa-chemistry.comsigmaaldrich.commdpi.com This well-documented reactivity provides a solid foundation for understanding the synthetic potential of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMSZGYDGEQFX-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2e,2 E 3,3 1,4 Phenylene Bis 2 Propenal
Reactions Involving the Aldehyde Functionalities
The two aldehyde groups in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are primary sites for nucleophilic attack and condensation reactions. These reactions can be employed to synthesize a diverse array of derivatives, from simple bis-Schiff bases to complex polymeric structures.
The condensation reaction between an aldehyde and a primary amine to form a Schiff base or imine is a fundamental transformation in organic chemistry. Given the difunctional nature of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], it can react with both monoamines and diamines to yield bis-Schiff bases and polymeric materials, respectively.
The reaction of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] with two equivalents of a monoamine leads to the formation of a bis-Schiff base. This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting bis-imines are often colored, crystalline solids with applications in coordination chemistry and materials science.
The general reaction is as follows:
A variety of primary amines can be used in this condensation, leading to a diverse library of bis-Schiff base derivatives. The electronic and steric properties of the amine can influence the reaction rate and the properties of the final product.
Table 1: Examples of Monoamines for Bis-Schiff Base Formation
| Monoamine | Resulting Bis-Schiff Base Structure | Potential Applications |
| Aniline | (2E,2'E)-N,N'-(1,4-Phenylenebis(prop-2-en-1-ylidene))dianiline | Ligands for metal complexes, organic electronics |
| 4-Methoxyaniline | (2E,2'E)-N,N'-(1,4-Phenylenebis(prop-2-en-1-ylidene))bis(4-methoxyaniline) | Fluorescent materials, nonlinear optics |
| Cyclohexylamine | (2E,2'E)-N,N'-(1,4-Phenylenebis(prop-2-en-1-ylidene))dicyclohexanamine | Liquid crystals, corrosion inhibitors |
When (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is reacted with a diamine, a polycondensation reaction occurs, leading to the formation of poly(Schiff base)s or polyimines. These polymers contain repeating azomethine (-C=N-) linkages in their backbone and often exhibit interesting thermal, mechanical, and electronic properties. The polymerization is typically carried out in a suitable solvent, and the properties of the resulting polymer can be tailored by the choice of the diamine monomer.
The general polycondensation reaction is as follows:
This polycondensation approach allows for the synthesis of a variety of conjugated polymers with potential applications in areas such as light-emitting diodes (LEDs), solar cells, and sensors. The mechanochemical polycondensation between a diamine and a dialdehyde (B1249045) has been shown to be a sustainable alternative to classical solvent-based polymerization reactions, offering higher conversion and shorter reaction times. wikipedia.org
Table 2: Examples of Diamines for Poly(Schiff base) Formation
| Diamine | Resulting Polymer Structure | Potential Polymer Properties |
| 1,4-Phenylenediamine | Poly[(2E,2'E)-N,N'-(1,4-phenylene)bis(methanylylidene)(1,4-phenylene-bis(azanylylidene))] | High thermal stability, semiconducting |
| 1,6-Hexanediamine | Poly[(2E,2'E)-N,N'-(hexane-1,6-diyl)bis(methanylylidene)(1,4-phenylene-bis(azanylylidene))] | Increased flexibility, good film-forming properties |
| 4,4'-Oxydianiline | Poly[(2E,2'E)-N,N'-(oxybis(4,1-phenylene))bis(methanylylidene)(1,4-phenylene-bis(azanylylidene))] | Enhanced solubility, good thermal stability |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. organic-chemistry.orglew.ro For (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], this reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of more complex unsaturated systems. The active hydrogen compounds typically have the form Z-CH₂-Z', where Z and Z' are electron-withdrawing groups such as cyano (-CN), nitro (-NO₂), or carbonyl (-COR) groups.
The reaction is usually catalyzed by a weak base, such as an amine, and results in the formation of a new α,β-unsaturated system. When reacted with two equivalents of an active methylene (B1212753) compound, (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] can be converted into highly conjugated molecules with extended π-systems.
The general Knoevenagel condensation reaction is as follows:
This reaction is highly valuable for the synthesis of functional dyes, nonlinear optical materials, and precursors for more complex heterocyclic structures. The choice of the active methylene compound significantly influences the properties of the final product. researchgate.net
Table 3: Examples of Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Resulting Product Structure | Potential Applications |
| Malononitrile | 2,2'-((2E,2'E)-(1,4-Phenylene)bis(prop-2-en-1-ylidene))dimalononitrile | Organic semiconductors, fluorescent probes |
| Ethyl cyanoacetate | Diethyl 2,2'-((2E,2'E)-(1,4-phenylene)bis(prop-2-en-1-ylidene))bis(2-cyanoacetate) | Precursors for pharmaceuticals, functional polymers |
| Meldrum's acid | 5,5'-((2E,2'E)-(1,4-Phenylene)bis(prop-2-en-1-ylidene))bis(2,2-dimethyl-1,3-dioxane-4,6-dione) | Highly reactive intermediates for further synthesis |
The aldehyde functionalities of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] can be selectively oxidized to carboxylic acids or reduced to alcohols without affecting the carbon-carbon double bonds under appropriate reaction conditions.
Selective Oxidation to Dicarboxylic Acids:
The oxidation of α,β-unsaturated aldehydes to the corresponding carboxylic acids can be achieved using various oxidizing agents. organic-chemistry.orgorgoreview.com A common and effective method involves the use of silver(I) oxide (Ag₂O) in a process known as the Tollens' test, which is mild enough to avoid oxidation of the double bonds. libretexts.org Other reagents such as sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt are also effective for this transformation. The resulting dicarboxylic acid, (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenoic acid] , is a valuable monomer for the synthesis of polyesters and polyamides.
The general oxidation reaction is as follows:
Selective Reduction to Diols:
The selective reduction of the aldehyde groups to primary alcohols, yielding (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propen-1-ol] , can be accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it typically does not reduce isolated carbon-carbon double bonds under standard conditions. sci-hub.semasterorganicchemistry.com The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. organic-chemistry.org
The general reduction reaction is as follows:
The resulting diol is a useful monomer for the preparation of polyesters and polyurethanes.
Formation of Bis-Schiff Bases and Imines
Transformations of the α,β-Unsaturated Carbonyl Systems
The α,β-unsaturated carbonyl moieties in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are susceptible to a range of reactions, including conjugate additions and cycloadditions. These transformations allow for the modification of the carbon skeleton and the introduction of new functional groups.
A key reaction of α,β-unsaturated carbonyl compounds is the Michael addition, which involves the 1,4-conjugate addition of a nucleophile. wikipedia.org In the case of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], a variety of nucleophiles, known as Michael donors, can add to the β-carbon of the unsaturated system. This reaction is typically catalyzed by a base and is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.
The general Michael addition reaction is as follows:
A wide range of nucleophiles can be employed as Michael donors, leading to a diverse array of products with potential applications in medicinal chemistry and materials science.
Table 4: Examples of Nucleophiles for Michael Addition
| Nucleophile (Michael Donor) | Resulting Product Type |
| Enolates (from β-dicarbonyl compounds) | 1,5-Dicarbonyl compounds |
| Amines | β-Amino aldehydes |
| Thiols | β-Thioether aldehydes |
| Cyanide | β-Cyano aldehydes |
Furthermore, the conjugated diene-like character of the α,β-unsaturated aldehyde system can participate in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this [4+2] cycloaddition, the α,β-unsaturated system acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. While the aldehyde group is electron-withdrawing, which enhances the dienophilic character, the reactivity will also depend on the specific diene used. These reactions provide a route to complex cyclic and bicyclic structures.
Michael Addition Reactions
The conjugated system in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] makes it an excellent Michael acceptor. wikipedia.orgyoutube.com Nucleophiles can add to the β-carbon of the α,β-unsaturated system in a conjugate addition reaction. pressbooks.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
While direct Michael additions onto (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are plausible, the literature more frequently describes Michael additions to its derivatives, particularly bis-chalcones. For instance, the prop-2-en-1-one moiety in bis-chalcones derived from this dialdehyde is a chemically reactive site for Michael-type additions. nih.gov A variety of nucleophiles, including stabilized enolates (from active methylene compounds like malonates), amines (aza-Michael addition), and thiols (thia-Michael addition), can be employed. wikipedia.org These reactions pave the way for the synthesis of more complex structures, and in some cases, can initiate domino or cascade reactions leading to the formation of cyclic structures. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
The α,β-unsaturated aldehyde moieties in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] can potentially act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. bmrat.orgwikipedia.org This powerful reaction allows for the stereocontrolled synthesis of six-membered rings. bmrat.orgwikipedia.org For the Diels-Alder reaction to proceed efficiently, the dienophile is typically activated by electron-withdrawing groups, a condition met by the aldehyde functionalities in the title compound.
While specific examples of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] itself participating in Diels-Alder reactions are not extensively documented in readily available literature, the principle remains a viable synthetic strategy. The reaction would involve a conjugated diene reacting with the activated double bonds of the bis(enal) to form bis(cyclohexene) derivatives. Furthermore, α,β-unsaturated aldehydes, in general, are known to participate as dienophiles in cycloaddition reactions, suggesting the potential for such transformations with this specific dialdehyde. nih.gov Hetero-Diels-Alder reactions, where the dienophile contains a heteroatom, also represent a possible synthetic route to heterocyclic compounds. wikipedia.org
Condensation with Ketones to Yield Bis-Chalcones
One of the most widely utilized reactions of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is the Claisen-Schmidt condensation with a variety of ketones to afford bis-chalcones. nih.govnih.govbmrat.org This base-catalyzed reaction involves the nucleophilic attack of the enolate of a ketone on the aldehyde carbonyl groups, followed by dehydration to yield the characteristic α,β-unsaturated ketone functionality of the chalcone (B49325).
This methodology has been employed to synthesize a diverse library of bis-chalcone derivatives. The reaction is typically carried out at room temperature in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The versatility of this reaction allows for the incorporation of a wide range of substituted aromatic and heterocyclic ketones, leading to bis-chalcones with varied electronic and steric properties.
Below is an interactive data table summarizing the synthesis of various bis-chalcones from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (referred to as terephthalaldehyde (B141574) in many sources).
Modifications and Functionalization of the Phenylene Core
While the primary reactivity of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is centered on its α,β-unsaturated aldehyde arms, the central phenylene ring can also be a target for modification. Functionalization of the aromatic core can be achieved either before or after the derivatization of the aldehyde groups.
For instance, dipalladated derivatives of terephthalaldehyde have been synthesized, which can then undergo further reactions such as carbon monoxide insertion into the aryl-palladium bonds. researchgate.netnih.govacs.org This approach allows for the introduction of new functional groups directly onto the phenylene ring. The resulting functionalized terephthalaldehyde derivatives can then be used in subsequent reactions, such as condensations, to produce more complex molecules with tailored properties. While this demonstrates the feasibility of phenylene core modification on the parent terephthalaldehyde, specific examples starting from the extended (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are less common in the literature. However, the principles of aromatic substitution and metal-catalyzed cross-coupling reactions could potentially be applied to introduce substituents onto the phenylene ring of this molecule or its derivatives.
Tandem and Cascade Reaction Sequences
The multifunctional nature of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives makes them ideal substrates for tandem and cascade reactions. globalresearchonline.netrsc.orgresearchgate.net These one-pot sequences, where multiple bond-forming events occur consecutively, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures. globalresearchonline.netrsc.org
A common strategy involves an initial Michael addition to a bis-chalcone derivative, which then triggers a subsequent intramolecular reaction. For example, the reaction of bis-chalcones with reagents like phenylhydrazine (B124118) or thiourea (B124793) can lead to the formation of bis-pyrazoline or bis-pyrimidine derivatives, respectively, through a cyclization reaction following the initial addition. nih.gov These sequences demonstrate how the reactivity of the bis-chalcone scaffold can be harnessed to rapidly build complex heterocyclic systems.
Furthermore, cascade reactions can be initiated by the Michael addition of a nucleophile to an α,β-unsaturated system, followed by further transformations. pressbooks.pub While specific examples initiating directly from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are not prevalent, the potential for such reaction cascades is significant given the two reactive α,β-unsaturated aldehyde units. An initial reaction on one arm could be followed by an intramolecular reaction with the other, or a second intermolecular reaction, leading to the formation of intricate polycyclic structures.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Due to the molecule's symmetry, a relatively simple spectrum is expected. While specific experimental data for the 1,4-phenylene isomer is not widely published, data from the closely related (2E,2'E)-3,3'-(1,2-phenylene)bis[2-propenal] allows for a highly accurate prediction of the spectral features. rsc.org
The key resonances are assigned as follows:
Aldehydic Protons (Hγ): A distinct doublet is anticipated in the downfield region, typically around δ 9.7-9.8 ppm. rsc.org This significant downfield shift is characteristic of protons attached to a carbonyl carbon. The signal is split into a doublet by the adjacent olefinic proton (Hβ), with a typical coupling constant (³JHβ-Hγ) of approximately 7.8 Hz. rsc.org
Olefinic Protons (Hα, Hβ): The two protons on the carbon-carbon double bond are chemically distinct and couple to each other, resulting in two signals. The proton attached to the carbon adjacent to the benzene (B151609) ring (Hα) is expected to appear as a doublet around δ 7.8-7.9 ppm. rsc.org The large coupling constant of about 15.9 Hz confirms the trans (E) configuration of the double bond. rsc.org The proton adjacent to the aldehyde group (Hβ) is expected to resonate as a doublet of doublets around δ 6.6-6.7 ppm, showing both the large trans coupling to Hα (~15.9 Hz) and the smaller coupling to the aldehydic proton (~7.5 Hz). rsc.org
Aromatic Protons (Ar-H): A crucial difference from its 1,2- and 1,3-isomers is the high symmetry of the 1,4-phenylene core. This renders all four aromatic protons chemically equivalent. Consequently, they are expected to produce a single, sharp singlet in the aromatic region, predicted to be around δ 7.7-7.8 ppm. mdpi.commdpi.com
Table 1: Predicted ¹H NMR Spectroscopic Data for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic (-CHO) | ~9.80 | Doublet (d) | ~7.8 |
| Olefinic (-CH=CH-Ar) | ~7.89 | Doublet (d) | ~15.9 |
| Olefinic (-CH=CH-CHO) | ~6.69 | Doublet of Doublets (dd) | ~15.9, ~7.5 |
| Aromatic (Ar-H) | ~7.75 | Singlet (s) | - |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the molecule's symmetry, only four distinct carbon signals are expected for the ten unique carbon positions.
The predicted chemical shifts for the carbon atoms are:
Aldehydic Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear far downfield, typically in the range of δ 190-194 ppm. oregonstate.edu
Olefinic Carbons (-CH=CH-): Two signals are expected for the olefinic carbons. The carbon atom beta to the carbonyl group (Cα) would likely appear around δ 150-155 ppm, while the carbon alpha to the carbonyl (Cβ) would be further upfield, around δ 128-132 ppm.
Aromatic Carbons (Ar-C): The 1,4-disubstituted benzene ring should exhibit two signals. The quaternary carbons to which the propenal groups are attached (ipso-carbons) are expected around δ 137-139 ppm, while the protonated aromatic carbons would appear around δ 129-131 ppm. oregonstate.edu Quaternary carbon signals are often of lower intensity. youtube.com
Table 2: Predicted ¹³C NMR Spectroscopic Data for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic (C=O) | ~193 |
| Olefinic (Cα) | ~153 |
| Aromatic (C-ipso) | ~138 |
| Olefinic (Cβ) | ~130 |
| Aromatic (C-H) | ~129 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. core.ac.uk
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For this molecule, key correlations would be observed between the aldehydic proton and its adjacent olefinic proton (Hβ), and between the two olefinic protons (Hα and Hβ), confirming the -CH=CH-CHO spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals for Hα, Hβ, and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is expected to show several characteristic absorption bands that serve as a vibrational fingerprint.
Key expected vibrational frequencies include:
C-H Stretch (Aldehydic): Aldehydes typically show two characteristic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both peaks is a strong indicator of an aldehyde functional group.
C=O Stretch (Carbonyl): A very strong and sharp absorption band is expected for the carbonyl group. Conjugation with the C=C double bond and the aromatic ring shifts this band to a lower wavenumber, typically in the range of 1685-1665 cm⁻¹. libretexts.org
C=C Stretch (Olefinic): The stretching of the carbon-carbon double bond in the propenal chain is expected to give a medium-intensity band around 1640-1620 cm⁻¹. vscht.cz
C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. vscht.cz
C-H Stretch (Olefinic and Aromatic): The stretching vibrations for C-H bonds where the carbon is sp²-hybridized (both vinyl and aromatic) occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
C-H Bend (trans-Olefinic): A strong band around 970 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds on a trans-disubstituted double bond, confirming the (E,E)-stereochemistry.
Table 3: Predicted IR Absorption Bands for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic/Olefinic | 3100-3000 | Medium |
| C-H Stretch | Aldehydic | ~2850, ~2750 | Medium |
| C=O Stretch | Conjugated Aldehyde | 1685-1665 | Strong, Sharp |
| C=C Stretch | Olefinic | 1640-1620 | Medium |
| C=C Stretch | Aromatic | 1600-1450 | Medium-Weak |
| C-H Bend (out-of-plane) | trans-Olefin | ~970 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula of the target compound is C₁₂H₁₀O₂ with a molecular weight of approximately 186.21 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺): A distinct peak at a mass-to-charge ratio (m/z) of 186, corresponding to the intact molecular ion.
Key Fragmentation Peaks: Aldehydes often undergo characteristic fragmentation patterns. Common losses include:
[M-1]⁺: Loss of a hydrogen radical from the aldehyde group, resulting in a peak at m/z 185.
[M-29]⁺: Loss of the entire formyl radical (•CHO), leading to a significant peak at m/z 157.
Cleavage at other points in the propenal side chains could also lead to smaller fragment ions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). researchgate.net This allows for the calculation of the precise elemental composition. For (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], HRMS would be used to confirm the molecular formula C₁₂H₁₀O₂ by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass (186.0681).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems like (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. The absorption of UV-Vis radiation by this molecule promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelengths of maximum absorbance (λmax) providing insights into the extent of conjugation and the nature of the electronic transitions involved.
The electronic absorption spectrum of α,β-unsaturated carbonyl compounds, such as this bis-propenal derivative, is typically characterized by two primary absorption bands. analis.com.mymdpi.com These correspond to the n→π* and π→π* electronic transitions. analis.com.mymdpi.com The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The more intense π→π* transition results from the excitation of an electron from a bonding π orbital, delocalized across the conjugated system, to an anti-bonding π* orbital. analis.com.my
In a derivative of the title compound, (2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one), the UV-Vis absorption spectrum recorded in acetonitrile (B52724) exhibits a maximum absorption at 252 nm, which is attributed to a π→π* transition. analis.com.my This high-energy absorption is indicative of the extensive conjugation present in the molecule. analis.com.my Additional lower energy absorption bands are also observed at 341 nm, 367 nm, and 384 nm for this particular derivative. analis.com.my The presence of multiple bands can arise from the complex interplay of the different chromophores within the molecule.
The solvent environment can significantly influence the position of these absorption bands. Studies on related bis-chalcones, such as those containing furan (B31954) and thiophene (B33073) rings, have demonstrated a noticeable effect of solvent polarity on the absorption maxima. electrochemsci.org This solvatochromism suggests a change in the dipole moment of the molecule upon electronic excitation, which is characteristic of intramolecular charge transfer. electrochemsci.org
The extensive π-conjugation in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], which extends from one end of the molecule to the other through the central phenylene ring and the two propenal side chains, is expected to result in a bathochromic (red) shift of the π→π* transition compared to simpler, less conjugated systems. This extended delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring lower energy (longer wavelength) radiation to induce the electronic transition.
Table 1: UV-Vis Absorption Data for a Derivative of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Compound | Solvent | λmax (nm) | Transition |
| (2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one) | Acetonitrile | 252 | π→π* |
| 341 | Lower energy | ||
| 367 | Lower energy | ||
| 384 | Lower energy |
Data sourced from a study on a related anthracene (B1667546) derivative. analis.com.my
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
Crystallographic studies of various (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(substituted-phenyl)prop-2-en-1-one] derivatives consistently show that the molecule adopts a centrosymmetric conformation in the solid state, with the center of the phenylene ring often located on a crystallographic inversion center. This implies that the two propenal arms of the molecule are related by symmetry.
The enone bridge, which connects the central and terminal rings, generally adopts a trans (E) configuration about the C=C double bond, which is the thermodynamically more stable isomer. The carbonyl group is typically found to be in a cis conformation with respect to the olefinic double bond.
Table 2: Selected Dihedral Angles in Derivatives of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Compound | Dihedral Angle (°) |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2-methoxyphenyl)prop-2-en-1-one] | 56.98(8) |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(3-methoxyphenyl)prop-2-en-1-one] | 7.74(7) |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(3,4-dimethoxyphenyl)prop-2-en-1-one] | 7.73(7) |
The solid-state packing of (2E,2'E)-3,3'-(1,4-phenylene)bis[2-propenal] and its derivatives is dictated by a combination of weak intermolecular forces, including van der Waals interactions, C-H···O hydrogen bonds, and C-H···π interactions. These interactions assemble the individual molecules into well-defined one-, two-, or three-dimensional supramolecular architectures.
In the crystal structures of the methoxy-substituted derivatives, distinct packing motifs are observed. For the nearly planar 3-methoxy and 3,4-dimethoxy derivatives, the crystal packing is characterized by inversion dimers linked by pairs of C-H···O hydrogen bonds, forming R22(16) and R22(14) ring motifs, respectively. These dimers then assemble into chains. In contrast, the more twisted 2-methoxy derivative features molecules linked by pairs of C-H···π interactions, also forming chains.
The presence of different substituents can introduce other specific interactions. For example, in (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one], the crystal packing is dominated by a network of C—H⋯F and C—H⋯O hydrogen bonds, some of which are notably short. These interactions link the molecules into a complex three-dimensional network.
The packing arrangements ultimately determine the macroscopic properties of the crystalline material, such as its density, melting point, and solubility. The detailed understanding of these intermolecular forces is crucial for crystal engineering and the design of new materials with desired solid-state properties.
Table 3: Intermolecular Interactions in Derivatives of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Compound | Dominant Intermolecular Interactions | Supramolecular Motif |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(2-methoxyphenyl)prop-2-en-1-one] | C-H···π interactions | Chains parallel to |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(3-methoxyphenyl)prop-2-en-1-one] | C-H···O hydrogen bonds | Inversion dimers forming chains |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(3,4-dimethoxyphenyl)prop-2-en-1-one] | C-H···O hydrogen bonds | Inversion dimers forming chains |
| (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one] | C-H···O and C-H···F hydrogen bonds | 3D network |
Theoretical and Computational Studies of 2e,2 E 3,3 1,4 Phenylene Bis 2 Propenal
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
No dedicated studies employing Density Functional Theory (DFT) or ab initio methods specifically for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] were found. Research on related bis-chalcone derivatives extensively uses these methods to explore molecular properties. nih.gov
Geometry Optimization and Conformational Analysis
Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are not available in published literature. However, crystallographic studies on its derivatives provide experimental data on their solid-state conformations, often revealing centrosymmetric structures where the planarity is influenced by substituents. nih.govresearchgate.netresearchgate.net Theoretical geometry optimization is a standard preliminary step in computational studies. youtube.com
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or the charge distribution for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability, with a smaller gap often indicating higher reactivity. physchemres.orgresearchgate.netsapub.org Studies on analogous compounds demonstrate that such analyses are routinely performed to understand electronic properties and potential for applications like organic light-emitting diodes (OLEDs).
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic parameters for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] have not been reported. DFT calculations are a powerful tool for predicting these spectra, which can then be compared with experimental data to confirm molecular structures. scielo.org.zanih.govnih.gov While experimental data exists for many derivatives, mdpi.commdpi.comresearchgate.net a corresponding theoretical analysis for the parent compound is missing.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
A search of the literature yielded no studies on the use of Molecular Dynamics (MD) simulations to investigate the dynamic behavior and intermolecular interactions of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. MD simulations are employed to understand the movement of atoms and molecules over time, providing insights into the behavior of materials in different environments. nih.govmdpi.com While the technique has been applied to polymers containing phenylene units, its application to this specific small molecule has not been documented. rsc.org
Tautomerism and Isomerism Investigations
There is no specific research on the tautomerism or isomerism of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. The molecule is presented in its (2E,2'E) isomeric form. While it does not possess the keto-enol system typical for tautomerism studies in related diketones, researchgate.net a computational analysis could explore the relative stabilities of its different geometric isomers (e.g., E,Z or Z,Z).
Computational Elucidation of Reaction Mechanisms
The computational elucidation of reaction mechanisms involving (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is another area lacking specific research. Computational chemistry is a vital tool for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of chemical reactions at a molecular level. mdpi.commdpi.com
Advanced Materials Applications and Polymer Chemistry
Precursor for Polymeric Materials
The symmetric and difunctional nature of terephthalaldehyde (B141574) makes it an excellent monomer for step-growth polymerization and a cross-linking agent for creating robust polymer networks.
The reaction between the aldehyde groups of terephthalaldehyde and primary amines results in the formation of imine (C=N) bonds, also known as Schiff bases. researchgate.net When terephthalaldehyde is reacted with diamines, this condensation reaction leads to the formation of polyimines, or poly(Schiff base)s. researchgate.net These materials are of significant interest due to their conjugated backbone, which can impart useful thermal, electronic, and optical properties.
The synthesis is typically a polycondensation reaction where water is eliminated. researchgate.net For example, new series of polydentate Schiff base ligands and their corresponding metal complexes have been synthesized by reacting terephthalaldehyde with ortho-substituted aromatic amines like 2-aminophenol (B121084) and 2-aminothiophenol. wikipedia.org Elemental and spectral analyses of these reactions confirm that both carbonyl groups of the terephthalaldehyde molecule are involved, leading to the formation of a 1:2 condensation product. wikipedia.org The resulting Schiff base polymers and their metal complexes have applications in catalysis and as specialty materials. wikipedia.org The aromatic conjugation between the benzene (B151609) ring and the newly formed imine group lends significant stability to the polymer backbone. researchgate.net
Liquid Crystalline Polymers (LCPs) are a class of materials that exhibit properties between those of a highly ordered solid crystal and an isotropic liquid. zeusinc.com Their structure typically consists of rigid units, known as mesogens, which are responsible for the liquid crystalline behavior. zeusinc.commdpi.com The rigid, rod-like structure of the 1,4-phenylene core in terephthalaldehyde makes it an ideal component for designing such mesogenic units. zeusinc.com
While terephthalaldehyde itself may not be directly polymerized into LCPs, its chemical derivatives are fundamental building blocks. Specifically, terephthalates, derived from the oxidation of terephthalaldehyde to terephthalic acid, are key components in many commercially significant thermotropic (melt-processable) LCPs. nih.gov For instance, thermotropic liquid-crystalline polyesters are synthesized by reacting various dialkoxy terephthalate (B1205515) units with other aromatic diols like hydroquinone (B1673460) or 2,6-naphthalene diol. nih.gov These aromatic polyesters form regions of a highly ordered structure in the liquid (melt) phase, which can be locked in upon cooling, leading to materials with high mechanical strength, thermal stability, and chemical resistance. zeusinc.comnih.gov The inclusion of the terephthalate moiety contributes to the linearity and rigidity of the polymer chain, which is essential for the formation of the liquid crystal mesophase. nih.gov
The presence of two reactive aldehyde groups allows terephthalaldehyde to act as an efficient cross-linking agent, forming chemical bonds between polymer chains to create a three-dimensional network. researchgate.netresearchgate.net This process transforms soluble or fusible polymers into insoluble and infusible materials with enhanced mechanical strength, thermal stability, and controlled swelling behavior. rsc.org
A notable application is the use of terephthalaldehyde to cross-link chitosan (B1678972), a natural biopolymer. researchgate.netresearchgate.net In this process, the aldehyde groups of terephthalaldehyde react with the primary amine groups on the chitosan backbone to form imine linkages, creating a hydrogel network. researchgate.net Research has shown that terephthalaldehyde is a highly effective cross-linker for chitosan, inducing the formation of hydrogels with significant swelling capacity, which is useful for applications like the selective removal of pollutants from water. researchgate.netresearchgate.net The stability and swelling kinetics of these hydrogels can be controlled by varying the concentration of the cross-linking agent. researchgate.net
| Hydrogel | Cross-linking Agent | Maximum Swelling (%) | Swelling Kinetics Behavior |
|---|---|---|---|
| CAAT | Terephthalaldehyde | 3287% | Fickian |
| CAAG | Glutaraldehyde | Data Not Specified | Data Not Specified |
Building Blocks for Supramolecular Assemblies and Frameworks
The defined geometry and reactive sites of terephthalaldehyde make it a premier building block for the bottom-up synthesis of crystalline, porous materials like Covalent Organic Frameworks (COFs) and for the design of ligands used in Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. routledge.com Their ordered pore structures and high surface areas make them suitable for gas storage, separation, and catalysis. rsc.org Terephthalaldehyde is a frequently used linear linker in the synthesis of imine-linked COFs. researchgate.netrsc.org
The synthesis involves a Schiff base condensation reaction between terephthalaldehyde and a multitopic amine 'node' (e.g., a molecule with three or four amine groups). rsc.org The reversibility of the imine bond formation allows for "error-correction" during the synthesis, which facilitates the growth of a highly crystalline and ordered framework. rsc.org One of the pioneering examples is COF-300, synthesized from terephthalaldehyde and tetra-(4-anilyl)methane, which forms a 3D structure with a diamondoid topology. rsc.org This material exhibits permanent porosity and exceptional thermal stability. rsc.org
| COF Name | Amine Monomer | Aldehyde Monomer | BET Surface Area (m²/g) | Thermal Stability | Reference |
|---|---|---|---|---|---|
| COF-300 | Tetra-(4-anilyl)methane | Terephthalaldehyde | 1360 | Stable up to 490 °C | rsc.org |
| PI-COF-1 | 1,3,5,7-Tetrakis(4-aminophenyl)adamantane | Terephthalaldehyde | 1027 | Stable over 500 °C | bath.ac.uk |
| COF-400 | Tetrakis(4-aminophenyl)ethene | 2,5-Dimethoxyterephthalaldehyde | Not Specified | Not Specified | skku.edu |
Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters coordinated to organic ligands, creating extended porous networks. While the primary organic linkers in MOFs are typically carboxylates, terephthalaldehyde plays a crucial role in MOF chemistry, primarily through the synthesis of complex ligands and through post-synthetic modification. researchgate.netskku.edu
Schiff base ligands, formed by the pre-reaction of terephthalaldehyde with various amines, can be used as the primary organic linker to construct MOFs. wikipedia.orgresearchgate.net These ligands offer multiple coordination sites (e.g., imine nitrogens) for binding to metal centers, allowing for the creation of diverse and functional MOF architectures. wikipedia.orgresearchgate.net
Furthermore, terephthalaldehyde is a valuable reagent in the post-synthetic modification (PSM) of MOFs. researchgate.netrsc.org In this strategy, a pre-formed MOF containing reactive functional groups, such as primary amines (e.g., in IRMOF-3 or Cu(BDC-NH₂)), is exposed to a solution of terephthalaldehyde. nih.gov The aldehyde groups react with the amine groups within the MOF's pores, creating new imine cross-links or adding new functionalities to the framework without altering its underlying crystal structure. skku.edu This powerful technique allows for the fine-tuning of the chemical environment within the MOF pores, enhancing properties like catalytic activity or selective adsorption. researchgate.net
Hydrogen-Bonded Organic Frameworks (HOFs) Formation
Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonding interactions. The directional and specific nature of hydrogen bonds allows for the design of ordered, porous structures with potential applications in gas storage, separation, and catalysis.
The molecular structure of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], featuring two terminal aldehyde groups, makes it a prime candidate for the construction of HOFs. The carbonyl oxygen atoms of the aldehyde groups can act as hydrogen bond acceptors, while the vinyl and aromatic hydrogen atoms could potentially serve as weak hydrogen bond donors. However, a comprehensive review of the current scientific literature reveals a notable absence of studies specifically detailing the formation of HOFs using (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as the primary building block.
Despite the lack of direct experimental evidence, the principles of crystal engineering suggest that this dialdehyde (B1249045) could form stable HOFs, particularly when co-crystallized with complementary molecules capable of acting as strong hydrogen bond donors, such as diols or diamines. The formation of such frameworks would be driven by the predictable and robust hydrogen bonding between the aldehyde's carbonyl oxygen and the hydroxyl or amine protons of the co-former. The resulting supramolecular architecture would be heavily influenced by the geometry and directionality of these interactions.
Development of Organic Optoelectronic Materials
The extended π-conjugated system of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], spanning the central phenyl ring and the two propenal arms, is a key feature that suggests its potential for applications in organic optoelectronics. Such conjugated systems are known to exhibit interesting electronic and photophysical properties.
Organic Nonlinear Optical (NLO) Chromophores
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules with extended π-conjugation and donor-acceptor functionalities are often excellent candidates for NLO materials.
Given its symmetrical structure, (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] would be expected to exhibit third-order NLO properties. The aldehyde groups can be considered as moderate electron-withdrawing groups. The NLO performance of this molecule could potentially be enhanced through chemical modification, for instance, by introducing strong electron-donating groups on the central phenylene ring or by converting the aldehyde functionalities into stronger electron-accepting groups.
Fluorescent and Phosphorescent Materials
Materials that exhibit fluorescence or phosphorescence are vital for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The emission properties of organic molecules are intimately linked to their electronic structure, particularly the nature of their excited states.
The photophysical properties of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] have not been extensively reported. However, studies on structurally related bis-chalcone compounds provide insights into the potential fluorescent behavior of this molecule. For instance, bis-chalcones with furan (B31954) and thiophene (B33073) moieties have been shown to exhibit fluorescence, with the emission maxima being sensitive to the polarity of the solvent. This suggests that (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] might also possess fluorescent properties, likely in the ultraviolet or blue region of the spectrum, owing to its extended conjugation.
The potential for phosphorescence in this molecule is less certain and would depend on the efficiency of intersystem crossing from the singlet to the triplet excited state. The introduction of heavy atoms or specific heterocyclic moieties could potentially enhance phosphorescence. Theoretical studies on related chalcone (B49325) derivatives suggest their potential as hole-transporting materials in OLEDs, indicating that the electronic properties of this class of compounds are suitable for optoelectronic applications.
Ligand Design in Coordination Chemistry
The presence of two aldehyde functionalities in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] makes it a versatile precursor for the synthesis of more complex ligands for coordination chemistry. The carbonyl groups can readily undergo condensation reactions with primary amines to form Schiff base ligands.
Synthesis of Metal Complexes
While there is a wealth of information on the coordination chemistry of Schiff base ligands derived from various aldehydes and amines, the literature lacks specific examples of metal complexes synthesized directly from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a ligand. However, the potential for this molecule to act as a precursor for multidentate ligands is significant.
For example, condensation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] with two equivalents of a primary amine would yield a bis-Schiff base ligand. The denticity and coordination behavior of such a ligand would depend on the nature of the amine used. If the amine contains additional donor atoms, such as in 2-aminophenol or ethylenediamine, the resulting ligand could be multidentate, capable of forming stable complexes with a variety of transition metals. These complexes could exhibit interesting geometries and electronic properties.
The synthesis of such complexes would typically involve a one-pot reaction where the dialdehyde, the primary amine, and a metal salt are reacted together, or a stepwise process where the Schiff base ligand is first isolated and then reacted with the metal precursor.
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic properties of these complexes are influenced by the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand.
Given the absence of reported metal complexes of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] or its direct Schiff base derivatives, there is no experimental data on their catalytic applications. However, based on the extensive literature on the catalytic activity of other metal-Schiff base complexes, it is plausible to predict potential applications for complexes derived from this dialdehyde.
For instance, complexes of transition metals such as copper, nickel, cobalt, and manganese with Schiff base ligands derived from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] could potentially catalyze oxidation reactions, such as the oxidation of alcohols or hydrocarbons. Similarly, ruthenium or iridium complexes of such ligands might be active in transfer hydrogenation reactions. The rigid and conjugated backbone of the ligand could play a role in stabilizing the metal center and influencing the selectivity of the catalytic process. Further research is needed to synthesize these potential catalysts and evaluate their efficacy in various chemical transformations.
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Accomplishments
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], also known as (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde, is a symmetrical aromatic dialdehyde (B1249045). Its structure consists of a central phenylene ring linked to two propenal groups at the 1 and 4 positions. The "(2E,2'E)" designation indicates that the double bonds in both propenal chains have a trans configuration.
The primary academic interest in this compound lies in its role as a versatile building block for synthesizing a wide range of more complex molecules, particularly bis-chalcones. mdpi.commdpi.com Chalcones and their derivatives are a class of organic compounds characterized by an α,β-unsaturated ketone system. The synthesis of bis-chalcone derivatives from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is typically achieved through base-catalyzed Claisen-Schmidt or Aldol (B89426) condensation reactions with appropriate ketones. mdpi.commdpi.comresearchgate.net
Key accomplishments in the study of derivatives of this compound include:
Synthesis of Diverse Derivatives: Researchers have successfully synthesized a variety of bis-chalcone derivatives by reacting the parent compound with different substituted acetophenones. This has led to a library of molecules with tailored electronic and structural properties. mdpi.commdpi.comresearchgate.net
Structural Elucidation: The molecular and supramolecular structures of numerous derivatives have been thoroughly characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and mass spectrometry. mdpi.comresearchgate.netnih.gov These studies have provided detailed insights into bond lengths, bond angles, and the planarity of the molecules. nih.govnih.gov
Understanding Supramolecular Assembly: Investigations have revealed that the crystal packing of these derivatives is governed by various non-covalent interactions, including C-H⋯O hydrogen bonds and C-H⋯π interactions. nih.govnih.gov These interactions lead to the formation of one-dimensional chains and more complex supramolecular architectures. nih.gov
Challenges and Opportunities in the Synthesis and Functionalization of the Compound
While the synthesis of derivatives from (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is well-established, several challenges and opportunities remain.
Challenges:
Stereocontrol: The Claisen-Schmidt condensation typically yields the thermodynamically more stable E,E-diastereomer. mdpi.com However, achieving selective synthesis of other stereoisomers can be challenging.
Side Reactions: The α,β-unsaturated carbonyl moiety is susceptible to Michael-type additions. Under certain reaction conditions, this can lead to unexpected side products, such as the formation of cyclic structures through domino reactions. researchgate.net
Solubility: Many of the resulting bis-chalcone derivatives are solids with limited solubility in common organic solvents, which can complicate purification and further reactions.
Opportunities:
Catalyst Development: There is an opportunity to develop more efficient and selective catalysts for the synthesis of these compounds. For instance, using different catalysts like pyrrolidine (B122466) has been shown to improve yields compared to traditional base catalysis. researchgate.net
Functionalization: The core structure provides multiple sites for functionalization. The terminal aromatic rings of the bis-chalcone derivatives can be modified with various substituents to fine-tune the molecule's electronic, optical, and self-assembly properties. nih.govnih.gov
Green Chemistry Approaches: Exploring more environmentally friendly synthetic routes, such as microwave-assisted synthesis, can reduce reaction times and improve efficiency. researchgate.net
Emerging Research Avenues in Advanced Materials Science and Supramolecular Chemistry
The unique structure of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives makes them promising candidates for applications in materials science and supramolecular chemistry.
Non-Linear Optics (NLO): Many chalcone (B49325) derivatives exhibit significant second and third-order non-linear optical properties. nih.gov The extended π-conjugated system in bis-chalcones derived from the title compound makes them attractive for applications in optical devices. researchgate.net
Fluorescent Sensors: The photophysical properties of these compounds are a subject of considerable interest. nih.gov Functionalized derivatives have the potential to act as fluorescent probes for sensing ions and small molecules. researchgate.net
Supramolecular Polymers and Gels: The ability of these molecules to self-assemble through hydrogen bonding and π-π stacking opens up possibilities for the construction of well-defined supramolecular polymers and organogels with tunable properties. The planarity and geometry of the molecules, influenced by substituents, play a crucial role in their self-assembly behavior. nih.govnih.gov
| Research Avenue | Key Feature of the Compound/Derivatives | Potential Application |
| Non-Linear Optics | Extended π-conjugation | Optical switching, frequency conversion |
| Fluorescent Sensors | Tunable photophysical properties | Chemical and biological sensing |
| Supramolecular Chemistry | Self-assembly via non-covalent interactions | Smart materials, drug delivery |
Prospects for the Development of Novel Molecular Architectures and Functional Devices
The future of research on (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives is bright, with numerous prospects for creating novel molecular architectures and functional devices.
Organic Semiconductors: The conjugated backbone of these molecules suggests their potential use as organic semiconductors. By incorporating them into polymer backbones, it may be possible to develop new materials for organic photovoltaic devices (OPVs) and organic light-emitting diodes (OLEDs). google.com
Liquid Crystals: Appropriate modification of the molecular structure with flexible side chains could lead to the development of novel liquid crystalline materials.
Metal-Organic Frameworks (MOFs): The propenal or ketone functionalities can act as coordination sites for metal ions, making these compounds potential organic linkers for the construction of porous metal-organic frameworks with applications in gas storage and catalysis.
Molecular Switches: The E/Z isomerization of the double bonds could be exploited to create molecular switches that respond to light or other stimuli, leading to applications in molecular electronics and smart materials.
The continued exploration of the synthesis, functionalization, and properties of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives will undoubtedly pave the way for exciting advancements in materials science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
